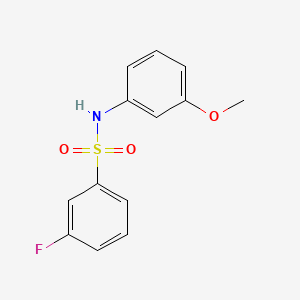

3-fluoro-N-(3-methoxyphenyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-fluoro-N-(3-methoxyphenyl)benzenesulfonamide is a chemical compound with the linear formula C13H12FNO3S . It has a molecular weight of 281.308 .

Synthesis Analysis

The synthesis of 3-fluoro-N-(3-methoxyphenyl)benzenesulfonamide has been achieved through various methods. One of the most common methods involves the reaction of 3-fluoroaniline with 3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.Molecular Structure Analysis

The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies . Density functional theory (DFT) is used to further calculate the molecular structure, and the results are consistent with the X-ray diffraction results .Chemical Reactions Analysis

The compound is known to exhibit potent inhibitory activity against carbonic anhydrase, which is an important enzyme in the regulation of acid-base balance in the body.Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be analyzed using various techniques such as FTIR, 1H and 13C NMR, and MS spectroscopies . DFT is also used to calculate and analyze the electrostatic potential and the frontier molecular orbital of the molecule, which provides some references for the analysis of the physical and chemical properties of the molecule .Scientific Research Applications

Antibacterial Applications

Sulfonamides, including compounds like “3-fluoro-N-(3-methoxyphenyl)benzenesulfonamide”, have been widely used as antibacterial drugs for decades. They inhibit the bacterial synthesis of folic acid, an essential component for bacterial growth and replication .

Pharmaceutical Research

In pharmaceutical research, sulfonamides serve as building blocks in medicinal chemistry. They are involved in creating a variety of therapeutic agents due to their wide range of biological activities .

Agrochemical Development

Sulfonamides are also applied in agrochemicals. They contribute to the development of compounds that protect crops from pests and diseases, enhancing agricultural productivity .

Polymer Industry

In the polymer industry, sulfonamides are utilized as additives or monomers to improve the properties of polymers, such as thermal stability and mechanical strength .

Medical Chemistry

Sulfonamides are key components in medical chemistry for synthesizing new compounds with potential therapeutic effects. They are used to create molecules that can interact with various biological targets .

SYNTHESIS, CHARACTERIZATION, CRYSTAL STRUCTURE, AND DFT STUDY OF 3 … Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from …

Mechanism of Action

The mechanism of action of 3-fluoro-N-(3-methoxyphenyl)benzenesulfonamide involves the inhibition of various enzymes, including carbonic anhydrase. The compound binds to the active site of the enzyme, preventing the substrate from binding and inhibiting its activity.

properties

IUPAC Name |

3-fluoro-N-(3-methoxyphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO3S/c1-18-12-6-3-5-11(9-12)15-19(16,17)13-7-2-4-10(14)8-13/h2-9,15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBBEYDTKROGGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-(3-methoxyphenyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-Bromo-1H-indol-3-yl)ethyl]-2-chloroacetamide](/img/structure/B2989555.png)

![Tert-butyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/no-structure.png)

![(Z)-2-(4-((2-(3-chlorophenyl)-6-oxothiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl)phenoxy)acetamide](/img/structure/B2989557.png)

![2-[3-(Dimethylamino)propylamino]-4-(3-nitroanilino)-4-oxobutanoic acid](/img/structure/B2989560.png)

![3-[5,6-dichloro-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2989562.png)

![1-(2-Ethoxyphenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2989566.png)

![2-[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2989570.png)

![(E)-4-(Dimethylamino)-N-[[1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]but-2-enamide](/img/structure/B2989572.png)

![Ethyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2989575.png)